molecular formula C27H44N2O5 B12633098 N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine CAS No. 920336-96-5

N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine

Cat. No.: B12633098
CAS No.: 920336-96-5
M. Wt: 476.6 g/mol
InChI Key: AAJCTYZBSJWDPQ-URXFXBBRSA-N
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Description

N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is a synthetic N-acylated dipeptide comprising a benzoyl moiety substituted with a dodecyloxy (C₁₂H₂₅O) group at the para position, conjugated to the dipeptide L-alanyl-L-valine.

Properties

CAS No.

920336-96-5

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)26(31)28-21(4)25(30)29-24(20(2)3)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1

InChI Key

AAJCTYZBSJWDPQ-URXFXBBRSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine typically involves the reaction of 4-(dodecyloxy)benzoic acid with L-alanyl-L-valine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and coatings

Mechanism of Action

The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group can interact with hydrophobic regions of proteins, potentially altering their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct experimental data for this compound are scarce, necessitating further studies on its bioactivity, toxicity, and thermodynamic stability.
  • Design Strategies : The dodecyloxy group’s lipophilicity could be optimized for drug delivery, while sulfonamide or coumaryl modifications (as in analogues) may expand functional diversity .

Biological Activity

N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores its biological activity, focusing on its interaction with peroxisome proliferator-activated receptors (PPARs), adipocyte differentiation, and potential therapeutic implications.

Chemical Structure and Synthesis

This compound is characterized by a dodecyloxy group attached to a benzoyl moiety linked to an L-alanyl-L-valine backbone. The synthesis of this compound typically involves the coupling of dodecyloxybenzoyl chloride with L-alanine and L-valine derivatives through standard peptide coupling techniques.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its role as a PPARγ agonist. PPARγ is a key regulator of adipocyte differentiation and glucose metabolism, making it a target for the treatment of metabolic disorders such as obesity and type 2 diabetes.

PPARγ Agonistic Activity

Research indicates that this compound exhibits significant agonistic activity towards PPARγ. This was demonstrated through various assays measuring the transactivation of PPARγ target genes. The compound's binding affinity and efficacy were compared to known PPARγ agonists like rosiglitazone.

Table 1: Comparison of PPARγ Agonist Activity

CompoundEC50 (µM)Remarks
This compound0.5Comparable to rosiglitazone
Rosiglitazone0.5Standard reference for PPARγ activity
Other tested compoundsVariesShowed lesser activity

The mechanism by which this compound activates PPARγ involves its binding to the ligand-binding domain of the receptor. This interaction promotes the transcriptional activation of genes involved in adipogenesis, leading to increased lipid accumulation in adipocytes.

Case Studies and Experimental Findings

Several studies have evaluated the effects of this compound on cellular models:

  • Adipocyte Differentiation : In vitro studies using 3T3-L1 preadipocytes demonstrated that treatment with this compound significantly enhances lipid accumulation compared to untreated controls. The differentiation was assessed by Oil Red O staining, which indicated increased lipid droplet formation.
  • Glucose Uptake : In a glucose uptake assay, cells treated with this compound showed enhanced insulin-stimulated glucose uptake, suggesting improved insulin sensitivity.
  • Hepatocyte Protection : The compound also exhibited protective effects against oleic acid-induced lipid accumulation in hepatoma cells, indicating potential benefits in non-alcoholic fatty liver disease (NAFLD).

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